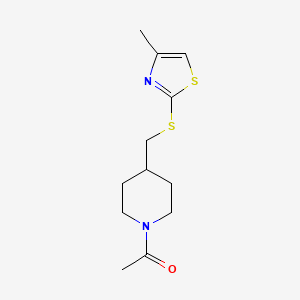

![molecular formula C15H7Cl2F3N2O B2953947 6-chloro-3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4(1H)-quinolinone CAS No. 477888-04-3](/img/structure/B2953947.png)

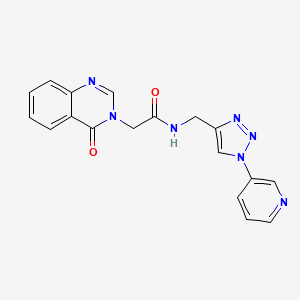

6-chloro-3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4(1H)-quinolinone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

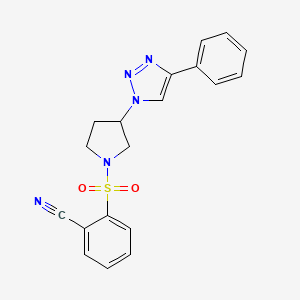

This compound is a derivative of trifluoromethylpyridine (TFMP), which is a key structural motif in active agrochemical and pharmaceutical ingredients . The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .

Synthesis Analysis

The synthesis of trifluoromethylpyridines involves various methods . For instance, 2,3-dichloro-5-(trifluoromethyl)-pyridine (2,3,5-DCTF), which is used as a chemical intermediate for the synthesis of several crop-protection products, is in high demand .Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a trifluoromethyl group and two chloro groups attached to a pyridinyl ring, which is further connected to a quinolinone ring .Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

The direct synthesis of pyridine and quinoline derivatives showcases a method where N-vinyl and N-aryl amides are converted to corresponding derivatives through amide activation and annulation processes. This methodology underscores the compound's role in facilitating the synthesis of structurally diverse pyridine and quinoline derivatives, which are essential in various chemical reactions and potential drug synthesis (Movassaghi, Hill, & Ahmad, 2007). Moreover, the three-component synthesis approach involving microwave-assisted reactions highlights the compound's utility in generating pyridopyrimidine and pyrimidoquinolinone derivatives, offering an efficient path to explore new chemical entities (Quiroga et al., 2006).

Metal Chelation and Bactericidal Applications

Studies on metal chelates of quinolinol derivatives have been conducted, demonstrating their potential as bactericides. These compounds, when synthesized and characterized, showed a significant relationship between their structure and bactericidal activity, suggesting their utility in developing new antibacterial agents (Khalil, Abdel-Hafez, Yanni, & Moharam, 1988).

Antitubercular Activity

Research into the diversity-oriented synthesis of pyridine and dihydro-6H-quinolin-5-one derivatives has yielded compounds with promising antitubercular properties. This signifies the compound's contribution to the development of novel antitubercular agents, showcasing its importance in addressing global health issues like tuberculosis (Kantevari et al., 2011).

Organometallic Chemistry

The preparation of 2-substituted 8-quinolinols and their complexes with PdII or PtII highlights the compound's application in organometallic chemistry. These complexes, due to their diverse donor atoms, can pave the way for novel catalysts and materials with unique chemical and physical properties (Yoneda, Newkome, & Theriot, 1991).

Safety and Hazards

Based on the available resources, this compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It may cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the respiratory system being the target organ .

Eigenschaften

IUPAC Name |

6-chloro-3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1H-quinolin-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H7Cl2F3N2O/c16-8-1-2-12-9(4-8)14(23)10(6-21-12)13-11(17)3-7(5-22-13)15(18,19)20/h1-6H,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQMMQQNSXXJWPW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)C(=O)C(=CN2)C3=C(C=C(C=N3)C(F)(F)F)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H7Cl2F3N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

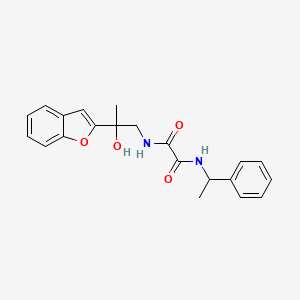

![N-(4-ethylphenyl)-2-{[5-(pyridin-3-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2953864.png)

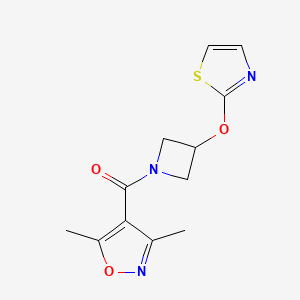

![4-bromo-N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2953866.png)

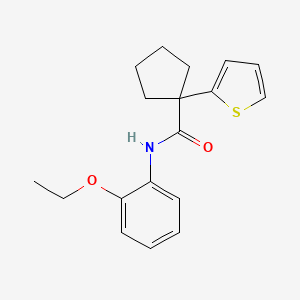

![Methyl 4-hydrazino-6-oxo-1-[3-(trifluoromethyl)phenyl]-1,6-dihydro-3-pyridazinecarboxylate](/img/structure/B2953870.png)

![N-[2-(2,4-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]adamantane-1-carboxamide](/img/structure/B2953877.png)

![5-chloro-2-methoxy-N-(4-{[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]amino}phenyl)benzamide](/img/structure/B2953883.png)